![molecular formula C16H27N3O3 B4977395 N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. S1P receptors are expressed on various cells, including immune cells and neurons. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide binds to S1P receptors, leading to their internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes, leading to immunomodulation. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide also has direct neuroprotective effects, including the promotion of myelination and the inhibition of neuroinflammation.
Biochemical and Physiological Effects:
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the modulation of immune function, the promotion of myelination, and the inhibition of neuroinflammation. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has also been shown to have cardiovascular effects, including the reduction of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune function and promote myelination. However, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide, including the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and stroke. Further research is also needed to better understand the mechanisms underlying the neuroprotective effects of N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide and to develop more effective dosing and monitoring strategies. Additionally, the development of novel N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide analogs may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2-aminoethanol with 2-bromopropane to form N-(2-hydroxyethyl)-2-bromopropanamide. This intermediate is then reacted with N,N-dipropylpropane-1,3-diamine to form N-[3-(dipropylamino)propyl]-2-bromopropanamide. The final step involves the reaction of N-[3-(dipropylamino)propyl]-2-bromopropanamide with 2-furancarboxaldehyde to form N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to reduce the frequency and severity of relapses, delay disability progression, and improve quality of life. In Alzheimer's disease, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation. In cancer, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to induce apoptosis and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-[3-(dipropylamino)propyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-3-9-19(10-4-2)11-6-8-17-15(20)16(21)18-13-14-7-5-12-22-14/h5,7,12H,3-4,6,8-11,13H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITDUIXNLNUXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)C(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.